(3'-Methoxy-biphenyl-2-yl)-acetic acid (3'-Methoxy-biphenyl-2-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 108478-56-4
VCID: VC20744103
InChI: InChI=1S/C15H14O3/c1-18-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
SMILES: COC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

(3'-Methoxy-biphenyl-2-yl)-acetic acid

CAS No.: 108478-56-4

Cat. No.: VC20744103

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

(3'-Methoxy-biphenyl-2-yl)-acetic acid - 108478-56-4

Specification

CAS No. 108478-56-4
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 2-[2-(3-methoxyphenyl)phenyl]acetic acid
Standard InChI InChI=1S/C15H14O3/c1-18-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Standard InChI Key BWFLKFVOJFTSQU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O
Canonical SMILES COC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O

Introduction

Chemical Identity and Structure

(3'-Methoxy-biphenyl-2-yl)-acetic acid belongs to the class of biphenyl derivatives containing both a methoxy group and an acetic acid moiety. Its structure consists of two benzene rings connected by a single bond (forming the biphenyl core), with a methoxy group (-OCH₃) at the 3' position of one ring and an acetic acid group (-CH₂COOH) at the 2 position of the other ring.

Basic Identifiers

The compound is uniquely identified through several standard chemical identifiers:

IdentifierValue
CAS Registry Number108478-56-4
Molecular FormulaC₁₅H₁₄O₃
Molecular Weight242.27 g/mol
Synonyms3'-Methoxy-biphenyl-2-acetic acid; 2-BIPHENYL-(3'-METHOXY)ACETIC ACID; [1,1'-Biphenyl]-2-acetic acid, 3'-methoxy-

The chemical structure features a biphenyl scaffold with two key functional groups: a methoxy substituent and an acetic acid moiety. The biphenyl backbone provides structural rigidity while the functional groups contribute to the compound's chemical reactivity and potential interaction capabilities .

Nomenclature Systems

The compound's name follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules, where the main structure is identified as a biphenyl with substituents at specified positions. The naming indicates that the acetic acid group is attached to position 2 of the biphenyl system, while the methoxy group is at position 3' on the second ring .

Physical and Chemical Properties

Understanding the physical and chemical properties of (3'-Methoxy-biphenyl-2-yl)-acetic acid is essential for its proper handling, storage, and application in research settings. These properties determine its behavior in various experimental conditions and its potential applications.

Market Trends

Based on its listing across multiple suppliers and the range of available package sizes (from 10mg to 5g), the compound appears to have a stable but specialized market presence. The higher prices for larger quantities and higher purities indicate that it likely serves niche research applications rather than large-scale industrial use .

Structural Relationships and Comparative Analysis

To better understand the potential properties and applications of (3'-Methoxy-biphenyl-2-yl)-acetic acid, it is valuable to examine its relationship to structurally similar compounds.

Relationship to Other Acetic Acid Derivatives

While (3'-Methoxy-biphenyl-2-yl)-acetic acid contains an acetic acid moiety, it differs significantly from simple acetic acid (CH₃COOH) due to the large biphenyl-methoxy substituent. This structural difference fundamentally alters its physical properties, reactivity, and potential biological activities:

PropertyAcetic Acid(3'-Methoxy-biphenyl-2-yl)-acetic acid
Molecular Weight60.05 g/mol242.27 g/mol
Physical State at Room TemperatureLiquidSolid (presumed)
Boiling Point118°C427.7°C (estimated)
StructureSimple aliphatic acidAromatic substituted acetic acid

The presence of the biphenyl system with a methoxy group significantly alters the electronic and steric properties compared to simple acetic acid .

Comparison with Indole-3-acetic Acid

Another related compound is indole-3-acetic acid (IAA), which is a plant hormone with significant biological activity. While both compounds contain an acetic acid group attached to an aromatic system, their structural differences lead to distinct properties and functions:

FeatureIndole-3-acetic Acid(3'-Methoxy-biphenyl-2-yl)-acetic acid
Core StructureIndoleBiphenyl
Molecular FormulaC₁₀H₉NO₂C₁₅H₁₄O₃
Biological RolePlant growth hormoneNot well documented
LogP~1.43~2.99

The structural differences between these compounds suggest potentially different biological interactions and applications. While indole-3-acetic acid has well-established biological functions, particularly in plant growth regulation, the biological activity of (3'-Methoxy-biphenyl-2-yl)-acetic acid remains largely unexplored in the available literature .

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